: Oxamyl is a carbamate insecticide and nematicide . It’s used in agriculture to control insects and nematodes in soil and on various crops . The specific methods of application and experimental procedures would depend on the particular pest problem being addressed, the crop being treated, and local regulations and guidelines.
: This compound is a structural analog of choline . It inhibits microbial trimethylamine (TMA) formation in mice and in human feces, thereby reducing plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation .
Thiofanox-sulfoxide, with the chemical formula C₉H₁₈N₂O₃S and CAS number 39184-27-5, is a compound classified as a sulfoxide. It is primarily recognized as an analytical standard and is utilized in various applications, particularly in environmental testing and pesticide analysis. The compound is characterized by its unique structure that includes a sulfoxide functional group, which contributes to its chemical properties and biological activity. Thiofanox-sulfoxide is known for its acute toxicity, necessitating careful handling and storage under regulated conditions to ensure safety in laboratory environments .
These reactions are significant for its analytical applications, particularly in the context of pesticide residue analysis and environmental monitoring .
The synthesis of thiofanox-sulfoxide typically involves the oxidation of thiofanox, which can be achieved using various oxidizing agents such as hydrogen peroxide or peracids. The general steps include:
These methods are essential for producing high-purity samples required for analytical applications .
Thiofanox-sulfoxide serves multiple applications:
Its role as a reference standard is crucial for ensuring compliance with regulatory standards in agricultural practices .
Thiofanox-sulfoxide shares structural similarities with several other sulfoxides and pesticides. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Thiofanox | C₉H₁₈N₂OS | Parent compound; less toxic than its sulfoxide form |
Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Organophosphate; broader spectrum insecticide |
Dimethoate | C₈H₁₈N₂O₄PS | Systemic insecticide; different mechanism of action |
Sulfentrazone | C₁₂H₁₄N₂O₄S | Herbicide; targets different plant processes |
Thiofanox-sulfoxide's distinctive feature lies in its specific application as an analytical standard for pesticide analysis, along with its acute toxicity profile compared to other compounds listed above .
Acute Toxic